

# 3-(Trifluoromethyl)phenylhydrazine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenylhydrazine

Cat. No.: B151383

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CAS Number: 368-78-5

Chemical Structure:

IUPAC Name: [3-(Trifluoromethyl)phenyl]hydrazine

Molecular Formula: C<sub>7</sub>H<sub>7</sub>F<sub>3</sub>N<sub>2</sub>

SMILES: NNc1cccc(c1)C(F)(F)F

## Physicochemical Properties

This section summarizes the key physical and chemical properties of **3-(Trifluoromethyl)phenylhydrazine**, providing essential data for laboratory use, including handling, storage, and reaction setup.

Property	Value	Reference
Molecular Weight	176.14 g/mol	<a href="#">[1]</a>
Appearance	Clear, colorless to yellow liquid	<a href="#">[2]</a>
Boiling Point	80-83 °C at 9 mmHg	<a href="#">[2]</a>
Density	1.348 g/mL at 25 °C	<a href="#">[2]</a>
Refractive Index	1.5010-1.5070 at 20 °C	<a href="#">[2]</a>
Solubility	Not miscible or difficult to mix with water	<a href="#">[3]</a>
Storage Temperature	Room temperature, recommended in a cool and dark place (<15°C), under inert gas	<a href="#">[3]</a>

## Synthesis and Reactivity

**3-(Trifluoromethyl)phenylhydrazine** is a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. Its reactivity is primarily centered around the hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds.

## Experimental Protocol: Fischer Indole Synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydrocarbazole

The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles. This protocol details the reaction of **3-(trifluoromethyl)phenylhydrazine** with cyclohexanone to form the corresponding tetrahydrocarbazole, a scaffold of interest in medicinal chemistry.[\[4\]](#)

### Materials:

- **3-(Trifluoromethyl)phenylhydrazine** hydrochloride
- Cyclohexanone

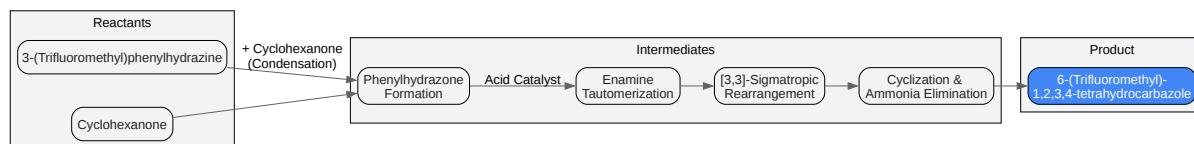
- Glacial Acetic Acid
- Ethanol
- Water
- Sodium Acetate (optional, for liberation of the free hydrazine)

Procedure:

- Preparation of the Phenylhydrazone:
  - In a round-bottom flask, dissolve **3-(trifluoromethyl)phenylhydrazine** hydrochloride in a minimal amount of water.
  - Add a solution of sodium acetate in water to liberate the free hydrazine. The free base will often separate as an oil.
  - To this mixture, add an equimolar amount of cyclohexanone.
  - The reaction mixture is stirred vigorously at room temperature. The formation of the phenylhydrazone is often rapid and may result in the precipitation of a solid.[5]
  - The crude phenylhydrazone can be isolated by filtration, washed with water, and used in the next step without further purification.
- Cyclization to the Tetrahydrocarbazole:
  - The crude phenylhydrazone is suspended in a suitable acidic catalyst, such as glacial acetic acid or a mixture of sulfuric acid in ethanol.[1]
  - The mixture is heated to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-water.

- The precipitated solid, 6-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole, is collected by filtration.
- Purification:
  - The crude product is washed thoroughly with water to remove any residual acid.
  - Recrystallization from a suitable solvent, such as ethanol or methanol, will yield the purified product.[6]

Logical Relationship of the Fischer Indole Synthesis:



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Caption: Fischer Indole Synthesis Workflow.

## Applications in Drug Discovery and Development

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Consequently, **3-(trifluoromethyl)phenylhydrazine** serves as a valuable building block for the synthesis of novel therapeutic agents.

## Biological Activities of Derivatives

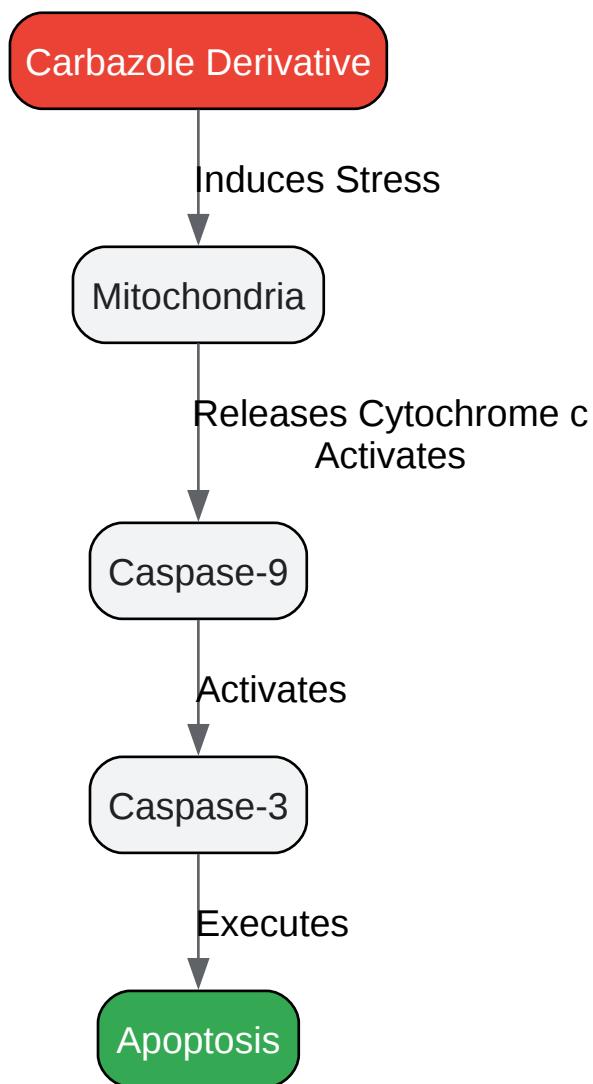
Derivatives of **3-(trifluoromethyl)phenylhydrazine**, particularly carbazoles and pyrazoles, have been investigated for a range of biological activities.

Compound Class	Biological Activity	Target/Cell Line	IC <sub>50</sub> /MIC (μM)	Reference
N-(Trifluoromethyl)phenyl substituted pyrazoles	Antibacterial	Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA)	MIC: 3.12	[8]
N-(Trifluoromethyl)phenyl substituted pyrazoles	Antibacterial	Enterococcus faecalis	MIC: 0.78	[8]
Tetrahydrocarbazole-tethered triazole	Anticancer	MCF-7 (Breast Cancer)	Not Specified	[9]
Tetrahydrocurcumin-linked triazole	Anticancer	HCT-116 (Colon Cancer)	1.09 ± 0.17	[9]
4-Chlorophenylpiperazine derivative of tetrahydrocarbazole	Anticancer	MCF-7 (Breast Cancer)	0.00724	[10]
Carbazole derivatives	Antibacterial	<i>Bacillus subtilis</i>	MIC: 1.9	[11]
Carbazole derivatives	Antibacterial	Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA)	MIC: 0.5	[11]
Carbazole derivatives	Antibacterial	<i>Escherichia coli</i>	MIC: 0.5	[11]

## Signaling Pathways

While specific signaling pathway involvement for derivatives of **3-(trifluoromethyl)phenylhydrazine** is an area of ongoing research, related heterocyclic compounds are known to exert their effects through various mechanisms. For instance, many anticancer agents derived from heterocyclic scaffolds induce apoptosis (programmed cell death) in cancer cells.<sup>[9]</sup>

Apoptosis Induction Pathway:



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Caption: Intrinsic Apoptosis Pathway.

## Conclusion

**3-(Trifluoromethyl)phenylhydrazine** is a versatile and valuable reagent for the synthesis of trifluoromethyl-containing heterocyclic compounds. Its application in the Fischer indole synthesis provides access to a wide range of carbazole derivatives with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents. Further investigation into the specific mechanisms of action and signaling pathway modulation of these derivatives will be crucial for advancing their therapeutic applications.

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